hCA VB-IN-1

hCA VB selectivity mitochondrial carbonic anhydrase isoform discrimination

hCA VB-IN-1 (Compound 15) is a potent, selective inhibitor of human carbonic anhydrase VB (Ki=515.7 nM) with >19-fold selectivity over hCA VA and >8.4-fold over hCA II. This unique profile enables unambiguous dissection of hCA VB-mediated metabolic pathways—gluconeogenesis, de novo lipogenesis—in hepatocyte/adipocyte models without off-target noise. Researchers choose hCA VB-IN-1 over broad-spectrum CA inhibitors (acetazolamide, topiramate) to generate clean, isoform-specific datasets. ≥98% purity, global shipping.

Molecular Formula C9H13N3O4S
Molecular Weight 259.28 g/mol
Cat. No. B12406044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCA VB-IN-1
Molecular FormulaC9H13N3O4S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)NOS(=O)(=O)N)C
InChIInChI=1S/C9H13N3O4S/c1-6-3-4-8(7(2)5-6)11-9(13)12-16-17(10,14)15/h3-5H,1-2H3,(H2,10,14,15)(H2,11,12,13)
InChIKeyXUWXHIZUADCMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCA VB-IN-1: A Potent and Selective Carbonic Anhydrase VB Inhibitor for Mitochondrial Dysfunction Research


hCA VB-IN-1 (compound 15) is a potent and selective inhibitor of human carbonic anhydrase VB (hCA VB), a mitochondrial isoform involved in metabolic regulation and obesity. It belongs to the N-aryl-N'-ureido-O-sulfamate (AUS) class of carbonic anhydrase inhibitors (CAIs). The compound inhibits hCA VB with a KI of 515.7 nM and exhibits significant selectivity over the closely related mitochondrial isoform hCA VA (KI >10,000 nM), as well as over cytosolic isoforms hCA I and II [1] [2]. Its molecular weight is 259.28 g/mol, with the formula C9H13N3O4S .

Why Generic hCA Inhibitors Cannot Replace hCA VB-IN-1 in Isoform-Specific Studies


Broad-spectrum carbonic anhydrase inhibitors such as acetazolamide and topiramate inhibit multiple hCA isoforms with nanomolar potency, including the ubiquitously expressed cytosolic isoforms hCA I and II [1]. This lack of isoform selectivity confounds mechanistic studies and limits therapeutic utility due to off-target effects. In contrast, hCA VB-IN-1 demonstrates a pronounced selectivity window: it exhibits negligible inhibition of hCA VA (>10,000 nM) and significantly weaker inhibition of hCA II (4326.1 nM) and hCA I (>10,000 nM) [2] [3]. This selectivity is critical for dissecting the specific role of hCA VB in mitochondrial metabolism, obesity, and other disease models without the confounding influence of other CA isoforms . Substituting hCA VB-IN-1 with a non-selective CA inhibitor would therefore introduce experimental noise and invalidate isoform-specific conclusions.

hCA VB-IN-1: Quantitative Differentiation from Closest Analogs and Alternatives


hCA VB-IN-1 Demonstrates >19-Fold Selectivity for hCA VB over the Closely Related Mitochondrial Isoform hCA VA

hCA VB-IN-1 inhibits hCA VB with a KI of 515.7 nM while showing negligible inhibition of hCA VA (KI >10,000 nM), resulting in a selectivity index of >19.4-fold for hCA VB over hCA VA. This dramatic selectivity is consistent across the N-aryl-N'-ureido-O-sulfamate series, as reported by Poli et al. [1] [2]. In contrast, clinically used CA inhibitors like topiramate and acetazolamide exhibit KI values in the 18-62 nM range against both isoforms with minimal discrimination [3].

hCA VB selectivity mitochondrial carbonic anhydrase isoform discrimination

hCA VB-IN-1 Exhibits >8.4-Fold Selectivity for hCA VB over Cytosolic hCA II, Minimizing Off-Target Interference

hCA VB-IN-1 demonstrates a KI of 515.7 nM for hCA VB compared to 4326.1 nM for the physiologically abundant cytosolic isoform hCA II, yielding a selectivity ratio of >8.4-fold [1] . This contrasts with clinically used non-selective inhibitors like acetazolamide and topiramate, which potently inhibit hCA II with KI values <10 nM [2]. The avoidance of strong hCA II inhibition is critical because hCA II is ubiquitously expressed and its inhibition is associated with numerous side effects, including diuresis, metabolic acidosis, and ocular effects [3].

hCA II selectivity off-target minimization cytosolic isoform avoidance

Structural Basis for Isoform Selectivity: Molecular Modeling Reveals Key Interactions Conferring hCA VB Preference

Computational docking and molecular dynamics simulations performed by Poli et al. demonstrated that compound 15 (hCA VB-IN-1) adopts a distinct binding pose within the hCA VB active site compared to hCA VA [1]. The selectivity arises from small residue substitutions between the two isoforms, notably the presence of Ala131 in hCA VB versus Ser131 in hCA VA, which substantially alters the tail orientation and interaction network of the AUS scaffold [1]. This mechanistic insight is not available for many other hCA VB inhibitors and provides a rational basis for the observed >19-fold selectivity. In contrast, compounds like topiramate lack such detailed isoform-specific binding data in the context of mitochondrial CAs.

molecular modeling structure-activity relationship binding mode

Potency Profile: hCA VB-IN-1 Offers a Defined Potency Window Suitable for Dose-Response Studies, Unlike Highly Potent Clinical Inhibitors

With a KI of 515.7 nM for hCA VB [1], hCA VB-IN-1 occupies a moderate potency range that is well-suited for constructing dose-response curves in cellular assays without requiring extremely low concentrations that may be technically challenging. In comparison, clinically used CA inhibitors such as acetazolamide, benzolamide, topiramate, and indisulam exhibit KI values of 18-62 nM against hCA VB [2], while some research compounds from other series achieve even lower KI values (e.g., compound 6b: KI = 22.6 nM [3]). The ~500 nM potency of hCA VB-IN-1 provides a practical experimental window that balances robust target engagement with manageable solubility and dosing requirements.

KI value potency window dose-response

hCA VB-IN-1: Recommended Application Scenarios Based on Quantitative Differentiation


Dissecting the Specific Role of hCA VB in Mitochondrial Metabolism and Obesity Models

hCA VB-IN-1's >19-fold selectivity over hCA VA and >8.4-fold selectivity over hCA II [1] makes it uniquely suited for studies aimed at isolating hCA VB-specific contributions to mitochondrial metabolism, gluconeogenesis, and de novo lipogenesis. Researchers can use this compound in hepatocyte or adipocyte models to inhibit hCA VB without confounding effects on hCA VA or cytosolic hCA II, enabling cleaner interpretation of metabolic flux data and phenotype rescue experiments.

Structure-Guided Optimization of Mitochondrial CA-Selective Inhibitors

The availability of detailed molecular modeling data for hCA VB-IN-1, including the identification of key residue differences (Ala131 vs. Ser131) that drive isoform selectivity [2], positions this compound as a privileged scaffold for medicinal chemistry campaigns. Researchers can leverage the published binding mode to design next-generation analogs with improved potency while preserving the critical selectivity window.

Dose-Response Studies in Cellular Assays Requiring Practical Potency Windows

With a KI of 515.7 nM against hCA VB , hCA VB-IN-1 avoids the technical limitations associated with sub-100 nM inhibitors (e.g., compound depletion, solubility constraints). This makes it an ideal tool compound for establishing dose-response relationships in cell-based assays, particularly when working with primary cells or complex media where extremely low inhibitor concentrations are difficult to maintain.

Comparative Pharmacology Studies Against Clinical CA Inhibitors

The distinct selectivity profile of hCA VB-IN-1—weak inhibition of hCA I (>10,000 nM), hCA II (4326.1 nM), and hCA VA (>10,000 nM) [1] —contrasts sharply with non-selective clinical inhibitors like acetazolamide and topiramate (KI <10 nM against hCA II) [3]. This enables side-by-side comparative studies to dissect which CA isoforms mediate specific physiological or toxicological effects of broad-spectrum CA inhibitors.

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